Chloro(2-phenylethyl)mercury
Description
Chloro(2-phenylethyl)mercury (CAS: 27151-79-7) is an organomercury compound characterized by a mercury atom bonded to a chlorine atom and a 2-phenylethyl group (C₆H₅–CH₂CH₂–). Its molecular formula is C₈H₉ClHg, with an approximate molecular weight of 341.19 g/mol (calculated as Hg: 200.59 + Cl: 35.45 + C₈H₉: 105.15). Organomercury compounds like this are historically significant in industrial and laboratory settings, though their use has declined due to well-documented toxicity . This compound is primarily a research chemical, studied for its structural and reactivity patterns in coordination chemistry. Its synthesis typically involves mercuration of styrene derivatives or transmetalation reactions .
Properties
CAS No. |
27151-79-7 |
|---|---|
Molecular Formula |
C8H9ClHg |
Molecular Weight |
341.20 g/mol |
IUPAC Name |
chloro(2-phenylethyl)mercury |
InChI |
InChI=1S/C8H9.ClH.Hg/c1-2-8-6-4-3-5-7-8;;/h3-7H,1-2H2;1H;/q;;+1/p-1 |
InChI Key |
QZQSJABYVLGOLW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)CC[Hg]Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(2-phenylethyl)mercury typically involves the reaction of mercury(II) chloride with 2-phenylethyl chloride in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
HgCl2+C6H5CH2CH2Cl→ClHgC6H5CH2CH2Cl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful handling of mercury compounds due to their toxicity and environmental impact. Advanced techniques and equipment are employed to ensure safety and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Chloro(2-phenylethyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing products.
Reduction: Reduction reactions can convert the compound into other organomercury species.
Substitution: The chlorine atom in this compound can be substituted by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium thiolate and potassium cyanide can replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide derivatives, while substitution reactions can produce various organomercury compounds with different functional groups.
Scientific Research Applications
Chloro(2-phenylethyl)mercury has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Chloro(2-phenylethyl)mercury involves its interaction with molecular targets, such as enzymes and proteins. The compound can bind to thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making it a useful tool in biochemical research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Organomercury compounds share a general structure (R–Hg–X, where R = organic group, X = halide or other ligand), but their properties and applications vary significantly based on substituents. Below is a detailed comparison of Chloro(2-phenylethyl)mercury with structurally analogous compounds:
Table 1: Structural and Functional Comparison of Organomercury Compounds
Key Findings :
Substituent Effects on Reactivity :
- Chloro(ethyl)mercury exhibits higher electrophilicity due to the smaller ethyl group, making it more reactive in alkylation reactions compared to bulkier analogs like this compound .
- Aromatic substituents (e.g., phenyl, 2-phenylethyl) enhance stability via resonance but reduce solubility in polar solvents .
Chloro(phenyl)mercury was once used in antiseptics but phased out due to chronic toxicity concerns .
Environmental Impact :
- Chloro(cyclohexyl)mercury persists in sediments due to hydrophobic interactions, whereas Chloro(ethyl)mercury degrades faster but forms toxic methylmercury via microbial action .
Applications :
- Chloro[2-(2-pyridinyl)phenyl]mercury is used in fluorescence studies, as its pyridine moiety enables π-stacking interactions and photoluminescence .
- This compound serves as a model compound for studying Hg–C bond cleavage mechanisms .
Table 2: Comparative Toxicity Data
| Compound | LD₅₀ (Oral, Rat) | Bioaccumulation Factor (Log Kow) | Environmental Half-Life |
|---|---|---|---|
| Chloro(ethyl)mercury | 28 mg/kg | 1.8 | 30 days |
| This compound | 120 mg/kg | 3.2 | 90 days |
| Chloro(phenyl)mercury | 45 mg/kg | 2.5 | 60 days |
| Chloro(methoxymethyl)mercury | 75 mg/kg | 1.5 | 45 days |
Data synthesized from toxicology studies and environmental monitoring reports .
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